molecular formula C27H43NO2 B7780136 (1S,2S,4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

(1S,2S,4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

Cat. No.: B7780136
M. Wt: 413.6 g/mol
InChI Key: KWVISVAMQJWJSZ-VKLHOEOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex spirocyclic alkaloid belonging to the triterpenoid class. Its structure features a pentacyclic core fused with a spiro-linked piperidine ring and a hydroxyl group at position 14. The stereochemistry is defined by 12 stereocenters (1S,2S,4S,5'R,6R,7S,8R,9S,13R,16S), which critically influence its biological activity and physicochemical properties. The molecular formula is C27H43NO2, with a molecular weight of 413.64 g/mol (calculated from ). Its SMILES and InChIKey (KWVISVAMQJWJSZ-VKROHFNGSA-N) confirm the unique arrangement of methyl groups, oxygen bridges, and the conjugated double bond at position 18-ene .

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21?,22+,23+,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVISVAMQJWJSZ-VKLHOEOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol , commonly referred to as a steroidal sapogenin derived from various plant sources such as the genus Dioscorea, has garnered attention for its potential biological activities. This article delves into its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H44O3C_{28}H_{44}O_3 with a molecular weight of approximately 428.65 g/mol. Its complex structure includes multiple rings and functional groups that contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase in several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo:

  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • NF-kB Pathway Modulation : It modulates the NF-kB signaling pathway which is crucial in inflammatory responses.

3. Antimicrobial Activity

This compound shows promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies report effective inhibition against gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL.
  • Fungal Activity : It also exhibits antifungal properties with MICs between 50 and 400 µg/mL against common fungal strains.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.

Case Study 2: Anti-inflammatory Response

In an animal model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to the control group.

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits cytokines; modulates NF-kB pathway
AntimicrobialEffective against bacteria and fungi

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of spiro compounds as anticancer agents. For instance, spiro compounds synthesized through microwave-assisted methods demonstrated significant antiproliferative effects against various human cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma) with IC50_{50} values ranging from 49.72 µM to 101 µM . The structural diversity of spiro compounds allows for the development of new therapeutic agents targeting cancer cells.

Neuroprotective Effects

Research indicates that certain spiro heterocyclic compounds may act as inhibitors of cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease (AD). A study demonstrated that specific spiro compounds exhibited considerable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents for AD . The ability to chelate metals further enhances their neuroprotective properties.

Antioxidant Properties

Spiro compounds have shown promising antioxidant activities, which are essential in combating oxidative stress-related diseases such as cancer and diabetes. Various assays (DPPH, ABTS) have been employed to assess the antioxidant capacity of these compounds, revealing effective radical scavenging abilities . This property positions spiro compounds as candidates for developing nutraceuticals aimed at reducing oxidative damage.

Antimicrobial Activity

The antimicrobial potential of spiro derivatives has been documented extensively. Research on spiro derivatives of 4-amino-1,2,4-triazole showed significant antimicrobial activity against various pathogens . The structural characteristics of these compounds contribute to their effectiveness in inhibiting microbial growth.

Pesticidal Properties

Spiro compounds have been explored for their insecticidal and fungicidal properties. A review summarized various spiro derivatives that exhibit bactericidal and herbicidal functions, indicating their utility in developing new pesticides . The unique structure of these compounds allows them to interact effectively with biological systems in pests.

Plant Growth Regulators

Some spiro compounds have been identified as plant growth regulators, promoting growth and enhancing crop yields. Their application in agriculture could lead to sustainable farming practices by reducing the need for synthetic fertilizers and pesticides.

Organic Light-Emitting Diodes (OLEDs)

The unique structural attributes of spiro compounds make them suitable for applications in organic electronics. Research has shown that spiro structures exhibit good thermal stability and can be utilized in the fabrication of OLEDs due to their efficient light-emitting properties . This application is particularly relevant in the development of advanced display technologies.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C16 undergoes oxidation under controlled conditions:

Reaction Conditions Product References
Oxidation to ketoneCrO₃ in acetic acid, 40°C16-keto derivative
DehydrogenationDMSO/(COCl)₂, room temperatureIntroduction of α,β-unsaturation adjacent to hydroxyl

The tertiary amine in the piperidine ring is resistant to oxidation under mild conditions but forms N-oxide derivatives with strong oxidizing agents like m-CPBA.

Esterification and Glycosylation

The C16 hydroxyl group is a prime site for derivatization:

Reaction Reagents Outcome Application
AcetylationAcetic anhydride, pyridine16-O-acetylated derivativeEnhanced lipophilicity
GlycosylationProtected glycosyl donors (e.g., trichloroacetimidates)Steroidal glycosidesImproved solubility and bioactivity

Data from source confirms the synthesis of [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-16-O-acetyl derivative] via acetylation, verified by NMR (δ 2.05 ppm for acetyl protons).

Alkylation and Acylation of the Piperidine Nitrogen

The tertiary amine participates in nucleophilic reactions:

Reaction Conditions Product Notes
N-AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium saltsLimited by steric hindrance
N-AcylationAcid chlorides, NEt₃Amide derivativesLow yield due to ring strain

Metabolic and Enzymatic Transformations

ADMET studies (source ) predict hepatic metabolism via CYP3A4 (73.68% probability):

  • Phase I : Hydroxylation at C5' or C9 positions.

  • Phase II : Glucuronidation at C16 (90% probability via UGT enzymes).

Enzymatic hydrolysis of glycosidic derivatives (e.g., 16-O-glucosides) by β-glucosidases releases the aglycone form, critical for prodrug activation.

Stability and Degradation Pathways

  • Acidic Conditions : Ether bridge cleavage at pH < 3, generating fragmented triterpenoids .

  • Photodegradation : UV exposure induces epimerization at C16 (axial → equatorial -OH) .

Comparative Reactivity Table

Position Reactivity Preferred Reactions Key References
C16-OHHighEsterification, glycosylation, oxidation
Piperidine NModerateN-oxidation, limited alkylation
Methyl groupsLowNon-reactive under standard conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triterpenoids and spirostan derivatives, emphasizing molecular features, stereochemistry, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereocenters Biological Targets/Activity Source
Target Compound (spiro-piperidine derivative) C27H43NO2 413.64 -OH, spiro-piperidine, 18-ene 12 Predicted: NF-kappa-B inhibition, steroid receptor modulation (similar to solasodine)
Solasodine (C27H43NO2) C27H43NO2 413.64 -OH, spiro-oxane, ∆5-ene 12 Anticancer (induces apoptosis), antiviral, inhibits acetylcholinesterase
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14R,16S,18S)-14,16-diol (Cannigenin) C27H44O4 432.60 -OH (14,16), spiro-oxane 12 Anti-inflammatory, modulates sphingosine-1-phosphate receptor
(1R,2S,4S,5'R,6R,7R,8R,9S,12S,13S,15S,16R,18R)-15,16-diol C27H44O4 432.60 -OH (15,16), spiro-oxane 13 Inhibits NF-kappa-B, interacts with cannabinoid receptors
(2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-11-one derivative C27H40O4 428.60 -OH, ketone (11), spiro-oxane 10 Targets cytochrome P450 3A4, potential hepatotoxicity

Key Structural and Functional Differences:

Spiro-Linked Rings: The target compound has a spiro-piperidine ring (), whereas analogs like solasodine and cannigenin feature spiro-oxane (tetrahydropyran) systems . Piperidine derivatives may exhibit enhanced blood-brain barrier penetration due to increased basicity. The 18-ene double bond in the target compound (vs.

Hydroxyl Group Positioning :

  • The 16-OH group in the target compound is conserved in cannigenin but absent in solasodine. Additional hydroxyl groups (e.g., 14-OH in cannigenin) increase hydrophilicity and hydrogen-bonding capacity, impacting solubility and membrane permeability .

Stereochemical Complexity :

  • The number of stereocenters ranges from 10 to 13 across analogs. The target compound’s 12 stereocenters (vs. 13 in the diol derivative from ) suggest subtle differences in 3D conformation, which could explain variations in receptor selectivity .

Biological Activity: Solasodine () is well-documented for its cytotoxicity against cancer cells, while the target compound’s predicted NF-kappa-B inhibition aligns with anti-inflammatory applications .

Research Findings and Data Limitations

  • ADMET Properties :
    The diol derivative (C27H44O4, ) has high oral bioavailability (72%) but inhibits CYP3A4, posing drug-drug interaction risks. In contrast, the target compound’s piperidine moiety may reduce CYP affinity due to steric hindrance .

  • Contradictions in Evidence: lists a synonym "Spirost-5-en-3β-ol" for a related compound, conflicting with the target compound’s 16-OH configuration. This underscores the need for precise stereochemical verification . Molecular weights vary slightly (e.g., 413.64 vs. 432.60) due to functional group additions (e.g., hydroxyls, ketones) .
  • Unresolved Questions: The exact role of the spiro-piperidine ring in receptor binding remains uncharacterized. Limited ADMET data for the target compound necessitates further in vitro studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.